molecular formula C21H13FN2O2S B2476214 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 907973-52-8

4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2476214
CAS RN: 907973-52-8
M. Wt: 376.41
InChI Key: GEFDKWVLKHHTSO-UHFFFAOYSA-N
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Description

“4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C21H13FN2O2S. It has an average mass of 376.404 Da and a mono-isotopic mass of 376.068176 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl group attached to a benzothiazole ring, which is further substituted with a fluorine atom .

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with various cellular targets, including enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells. This compound also inhibits the activity of tubulin, a protein that is involved in cell division. This leads to the disruption of the microtubule network, which is essential for cell division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. This compound also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis. Additionally, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that are involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Additionally, it has been extensively studied for its potential applications in cancer treatment, making it a useful tool for researchers in this field. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, it has been shown to have some toxicity in animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide. One potential direction is to further investigate its mechanism of action, particularly with regards to its interaction with HDACs and tubulin. Additionally, it may be useful to explore its potential applications in other areas of research, such as neurodegenerative diseases or infectious diseases. Finally, it may be useful to develop new analogs of this compound that have improved solubility and toxicity profiles.

Synthesis Methods

The synthesis of 4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves the reaction of 4-fluoro-1,3-benzothiazole-2-amine with 4-benzoylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization or chromatography.

Scientific Research Applications

4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and metastasis.

properties

IUPAC Name

4-benzoyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O2S/c22-16-7-4-8-17-18(16)23-21(27-17)24-20(26)15-11-9-14(10-12-15)19(25)13-5-2-1-3-6-13/h1-12H,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFDKWVLKHHTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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